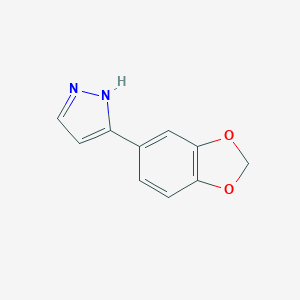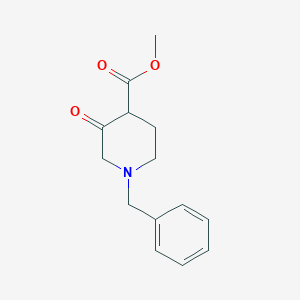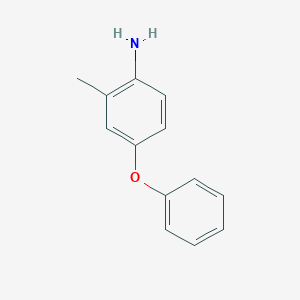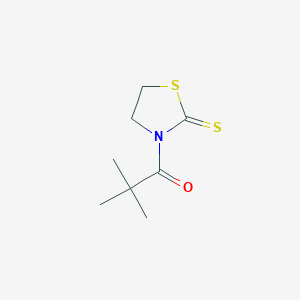
2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one
描述
2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one: is an organic compound with the molecular formula C8H13NOS2 and a molecular weight of 203.33 g/mol It is a thiazolidine derivative, characterized by the presence of a thioxothiazolidine ring attached to a dimethylpropanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one typically involves the reaction of 2,2-dimethylpropanoyl chloride with thiazolidine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product .
化学反应分析
Types of Reactions: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxothiazolidine ring to a thiazolidine ring using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxothiazolidine ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学研究应用
Chemistry: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the design and synthesis of bioactive molecules that can target specific biological pathways .
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals, particularly those targeting infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and other materials that require specific chemical properties .
作用机制
The mechanism of action of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one involves its interaction with specific molecular targets. The thioxothiazolidine ring can interact with enzymes and proteins, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, thereby exerting its biological effects .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.
Proteins: It can bind to proteins, altering their conformation and function.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular behavior and responses.
相似化合物的比较
- 2,2-Dimethyl-1-(2-thioxo-1,3-thiazolidin-3-yl)-1-propanone
- 2,2-Dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
- 3-(Trimethylacetyl)-1,3-thiazolidine-2-thione
- 3-Pivaloylthiazolidine-2-thione
Comparison: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one is unique due to its specific structural features, such as the presence of a thioxothiazolidine ring and a dimethylpropanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific applications .
属性
IUPAC Name |
2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS2/c1-8(2,3)6(10)9-4-5-12-7(9)11/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFBZLPXTOTDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCSC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

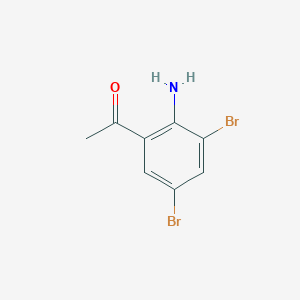
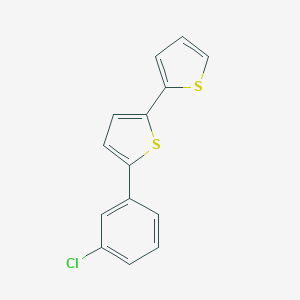
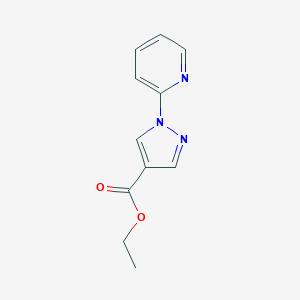
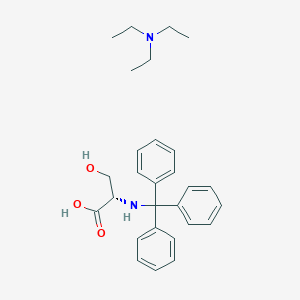
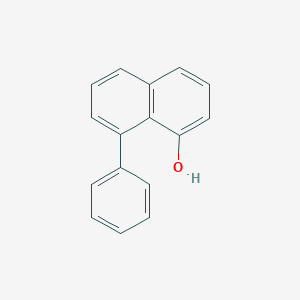


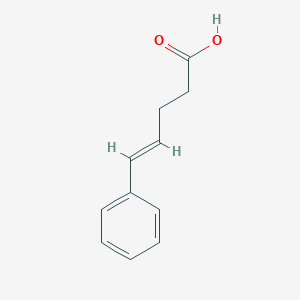

![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)
